molecular formula C11H18N4O B14911744 N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14911744
M. Wt: 222.29 g/mol
InChI Key: IQKSXDHAZKKXFM-UHFFFAOYSA-N
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Description

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at the 4-position and a cyclooctyl moiety at the N1-position. The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-cyclooctyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15)

InChI Key

IQKSXDHAZKKXFM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NNN=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:

    Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.

    Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .

Chemical Reactions Analysis

1.1. Formation of the 1,2,3-Triazole Core

The triazole core is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a widely used method for constructing 1,2,3-triazoles . For example:

  • Mechanism : A copper(I) catalyst facilitates the cycloaddition between an azide and an alkyne to form the triazole ring. Oxidative coupling or decarboxylation steps may follow to introduce substituents .

  • Conditions : Reactions are typically conducted under mild conditions (e.g., room temperature or slightly elevated temperatures) with ligands like 1,10-phenanthroline to stabilize the copper catalyst .

1.2. Amide Bond Formation

The carboxamide group is introduced via amide coupling , often using reagents like 1,1'-carbonyldiimidazole (CDI) or EDC (ethylcarbodiimide) . For example:

  • Procedure : The carboxylic acid derivative of the triazole is activated by CDI, followed by reaction with cyclooctylamine. The process proceeds with high efficiency under basic conditions (e.g., using triethylamine as a base) .

  • Example Reaction :

    1H-1,2,3-triazole-4-carboxylic acid+CDIActivated intermediate+CyclooctylamineN-cyclooctyl-1H-1,2,3-triazole-4-carboxamide\text{1H-1,2,3-triazole-4-carboxylic acid} + \text{CDI} \rightarrow \text{Activated intermediate} + \text{Cyclooctylamine} \rightarrow \text{this compound}

2.1. Triazole Core Formation

A plausible mechanism involves:

  • Copper-catalyzed cycloaddition : Azide and alkyne react to form a triazolyl-copper complex.

  • Oxidative coupling or decarboxylation : Depending on the substrate, additional steps may introduce substituents (e.g., alkynyl or seleno groups) .

2.2. Amide Coupling

  • CDI activation : CDI converts the carboxylic acid into an imidazolide intermediate, enhancing nucleophilic attack by the amine .

  • Nucleophilic substitution : Cyclooctylamine attacks the activated intermediate, releasing imidazole as a byproduct .

3.2. Biological Relevance

Related 1,2,3-triazole-4-carboxamides exhibit:

  • Anticancer activity : Selective cytotoxicity toward leukemic T-cells (e.g., nanomolar GI₅₀ values) .

  • PXR inhibition : Dual inverse agonist/antagonist activity with low nanomolar IC₅₀ values .

Structural Modifications and Functionalization

The cyclooctyl substituent enhances:

  • Lipophilicity : Improves membrane permeability for biological activity.

  • Stability : Bulky groups reduce metabolic degradation.

Scientific Research Applications

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide, focusing on substituent variations and biological activities:

Compound Name/ID Substituents (Amide/Position) Biological Activity/Application Key Findings
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Cl phenyl, cyclopropyl, 4-OMe phenyl Anticancer (broad spectrum) Demonstrated moderate cytotoxicity against leukemia and solid tumor cell lines.
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Cl phenyl, hydroxyalkyl chain Anticancer (breast cancer) High selectivity against MCF-7 cells (IC₅₀ = 1.2 μM) via tyrosine kinase inhibition.
1-(4-methoxyphenyl)-N-substituted phenyl derivatives (4A-4N) Varied aryl groups (e.g., 4-F, 3-Cl) Anticancer (MCF-7, MDA-MB-231) Compounds 4H and 4E showed IC₅₀ values of 0.8–1.5 μM, comparable to doxorubicin.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-diCl phenyl, 4-Me phenyl Antiproliferative (renal cancer RXF 393) GP (growth inhibition) = -13.42%; enhanced activity with bulkier substituents.
N-ethyl-1H-1,2,3-triazole-4-carboxamide Ethyl group Not reported Simpler structure with lower steric hindrance; potential for solubility optimization.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) enhance anticancer activity by promoting π-π stacking and hydrophobic interactions with target proteins (e.g., tyrosine kinases) . In contrast, the cyclooctyl group in the title compound may improve membrane permeability due to increased lipophilicity but could reduce solubility .
  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl) enhance cytotoxicity by stabilizing ligand-receptor interactions, as seen in ZIPSEY and related analogs .

Anticancer Activity Trends

  • Derivatives with bulky substituents (e.g., cyclooctyl, diphenyl) exhibit potent activity against resistant cell lines (e.g., MDA-MB-231) but may face challenges in oral bioavailability .
  • Hydroxyalkyl chains (e.g., ZIPSEY) improve water solubility without compromising activity, suggesting a balance between lipophilicity and hydrophilicity is critical .

Mechanistic Diversity

  • While most analogs target tyrosine kinases or proteasomes , compounds like Carboxyamidotriazole act via calcium channel modulation , indicating the scaffold’s versatility .
  • The title compound’s cyclooctyl group may favor interactions with steroid hormone receptors or G-protein-coupled receptors , though this requires validation .

Physicochemical Properties

  • Lipinski’s Rule Compliance : All analogs, including this compound, adhere to Lipinski’s criteria (molecular weight <500, logP <5), supporting their drug-likeness .
  • Solubility : Smaller alkyl groups (e.g., ethyl ) improve aqueous solubility, whereas cyclooctyl may necessitate formulation adjustments for oral delivery.

Biological Activity

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.

Overview of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are five-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The structural versatility of triazoles allows for the incorporation of various substituents that can enhance their pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that triazole derivatives can modulate various cellular pathways by acting as inhibitors or agonists of key receptors involved in drug metabolism and disease progression .

Key Mechanisms:

  • PXR Modulation : Some triazole derivatives have been identified as potent modulators of the Pregnane X receptor (PXR), which plays a critical role in drug metabolism and xenobiotic response .
  • Anticancer Activity : Triazoles have shown promising anticancer properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes the biological activities and potency of this compound in various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Effects Observed
HCT1160.43Induced apoptosis; inhibited proliferation
Jurkat T-cells0.65Selective cytotoxicity; morphological changes
Various cancer cell lines0.15 - 0.69High cytotoxicity; significant antiproliferative activity

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of triazole derivatives found that this compound exhibited significant cytotoxic effects on HCT116 cells with an IC50 value of 0.43 µM. The compound was noted for its ability to induce apoptosis without affecting normal cells significantly .

Case Study 2: Selective Cytotoxicity

In another investigation focusing on leukemic T-cells (Jurkat), this compound demonstrated selective cytotoxicity at nanomolar doses (GI50 = 0.65 µM). The compound induced notable morphological changes consistent with apoptosis and showed potential as a biocompatible agent for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing 1,2,3-triazole derivatives. For carboxamide functionalization, coupling reactions (e.g., using isocyanides or activated esters) can introduce the cyclooctyl group post-cycloaddition. Ensure anhydrous conditions and use catalysts like CuI for regioselective 1,4-triazole formation .
  • Validation : Confirm regiochemistry via 1H^1H-NMR (e.g., singlets for triazole protons at δ 7.5–8.5 ppm) and mass spectrometry (e.g., HRMS to verify molecular ion peaks) .

Q. How can I optimize the solubility of this compound for in vitro assays?

  • Methodology : Co-solvent systems (e.g., DMSO-water mixtures) or formulation with cyclodextrins can enhance aqueous solubility. Alternatively, modify the cyclooctyl group with polar substituents (e.g., hydroxyl or amine groups) to improve hydrophilicity without compromising bioactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm triazole ring formation and carboxamide connectivity .
  • Mass Spectrometry : HRMS (ESI-TOF) to validate molecular formula and purity.
  • IR : Amide C=O stretching (~1650–1680 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can I resolve crystallographic ambiguities in this compound structures?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

Collect high-resolution data (resolution ≤ 1.0 Å) to resolve disorder in the cyclooctyl ring.

Apply restraints for bond lengths/angles using AFIX commands in SHELX.

Validate thermal displacement parameters (ADPs) with the Hirshfeld test .

Q. What strategies can address contradictory enzyme inhibition data across studies?

  • Analysis Framework :

Assay Conditions : Compare buffer pH (e.g., carbonic anhydrase assays are pH-sensitive) and co-solvent effects.

Enzyme Isoforms : Verify isoform specificity (e.g., COX-2 vs. COX-1) via knockdown/knockout models.

Computational Docking : Use AutoDock Vina to predict binding modes and identify steric clashes with the cyclooctyl group .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Design :

  • Triazole Modifications : Replace the carboxamide with sulfonamide to enhance hydrogen bonding (e.g., COX-2 inhibition).
  • Cyclooctyl Optimization : Introduce halogen substituents (e.g., Br or F) to improve hydrophobic interactions with enzyme pockets.
    • Validation : Test derivatives against panels of related enzymes (e.g., kinase or phosphatase families) .

Q. What computational tools are suitable for modeling pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : SwissADME for logP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics : GROMACS to simulate cyclooctyl ring flexibility and membrane penetration .

Key Challenges and Future Directions

  • Crystallography : Address cyclooctyl ring disorder via low-temperature data collection (100 K).
  • Biological Studies : Develop transgenic models to evaluate in vivo neuroprotective effects .
  • Synthetic Chemistry : Explore photoredox catalysis for greener triazole synthesis .

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